Aqueous Solubility-Relevant Lipophilicity: XLogP3-AA Comparison Against 1-Boc-piperidine-4-carboxylic acid
Computed XLogP3-AA values reveal that 1-(1-acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (−0.3) is 1.4 log units more hydrophilic than the widely used building block 1-Boc-piperidine-4-carboxylic acid (+1.1), predicting superior aqueous solubility [1][2]. This difference translates to an approximately 25-fold shift in the octanol/water partition coefficient.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | −0.3 (XLogP3-AA, dimensionless) |
| Comparator Or Baseline | 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4): +1.1 |
| Quantified Difference | Δ = −1.4 log units (~25-fold more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The 25-fold higher hydrophilicity directly impacts aqueous-phase reaction efficiency, facilitating amide coupling or bioconjugation chemistries without organic co-solvents, thus reducing procurement of additional reagents.
- [1] PubChem CID 43354126, 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid (CAS 1099083-50-7). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43354126 View Source
- [2] PubChem CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (CAS 84358-13-4). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/392871 View Source
